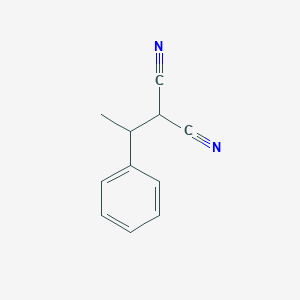

(1-Phenylethyl)malononitrile

Description

Properties

CAS No. |

51084-12-9 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(1-phenylethyl)propanedinitrile |

InChI |

InChI=1S/C11H10N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11H,1H3 |

InChI Key |

PSAGKLLRDSJIIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Beta-Chiral Malononitrile Derivatives: A Strategic Guide

Strategic Imperative: The Beta-Chiral Motif in Drug Discovery

In the landscape of modern medicinal chemistry, beta-chiral malononitrile derivatives represent a high-value structural motif. Their utility extends beyond simple intermediates; they serve as versatile "chiral pools" for the synthesis of

The gem-dicyano group acts as a unique bioisostere for carbonyls and carboxylates, offering metabolic stability while providing a handle for further functionalization (e.g., reduction to amines, hydrolysis to amides/acids, or cyclization). However, the challenge lies in controlling the stereocenter at the

This guide focuses on the most robust, scalable, and atom-economical approach: Organocatalytic Asymmetric Conjugate Addition (Michael Reaction) . We prioritize metal-free bifunctional catalysis due to its operational simplicity, low toxicity profile, and high tolerance for functional groups—critical factors in GMP environments.

Mechanistic Architecture: Bifunctional Organocatalysis

The superior method for synthesizing beta-chiral malononitriles involves Hydrogen-Bonding Phase-Transfer Catalysis or Bifunctional Amine-Thiourea/Squaramide Catalysis .

The Dual-Activation Paradigm

Success relies on the simultaneous activation of both the nucleophile (malononitrile) and the electrophile (e.g., enone/nitroalkene).

-

Electrophile Activation (LUMO Lowering): The catalyst's H-bond donor moiety (thiourea or squaramide) coordinates with the carbonyl oxygen of the enone. This lowers the LUMO energy, making the

-carbon more susceptible to nucleophilic attack. -

Nucleophile Activation (HOMO Raising): The catalyst's basic moiety (tertiary amine, typically from a Cinchona alkaloid or cyclohexane diamine scaffold) deprotonates the acidic proton of malononitrile (

in DMSO). This generates a tight ion pair, directing the trajectory of the attack.

Visualization: The Catalytic Cycle

The following diagram illustrates the transition state assembly for a bifunctional squaramide-catalyzed reaction.

Caption: Mechanistic flow of bifunctional squaramide catalysis. The catalyst bridges the substrates, ensuring high enantioselectivity via rigid transition state geometry.

The Gold Standard Protocol: Asymmetric Michael Addition

This protocol is adapted from high-performing methodologies using Rosin-derived bifunctional squaramides or Cinchona-based thioureas . It is optimized for the reaction between chalcones (1,3-diphenyl-2-propen-1-one derivatives) and malononitrile.[1]

Materials & Equipment

-

Substrate: Trans-Chalcone (1.0 equiv).

-

Nucleophile: Malononitrile (1.2 equiv).

-

Catalyst: Bifunctional Squaramide Catalyst (e.g., derived from Dehydroabietylamine or Quinine) (0.3 – 2.0 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Monitoring: TLC (UV 254 nm), HPLC with Chiralcel OD-H column.

Step-by-Step Methodology

Step 1: Catalyst Stock Solution Preparation Dissolve the bifunctional organocatalyst (e.g., 0.012 mmol) in anhydrous DCM to create a stock solution. Rationale: Ensures precise low-loading delivery (0.3 mol%) and homogeneity.

Step 2: Reaction Initiation To a reaction vial containing the catalyst solution (0.5 mL), add:

-

Malononitrile (1.2 equiv).

-

Chalcone substrate (1.0 equiv).[2] Critical Note: Order of addition matters. Pre-mixing catalyst and nucleophile can sometimes facilitate deprotonation, but simultaneous addition is standard for this rapid kinetic profile.

Step 3: Incubation Stir the mixture at Room Temperature (25 °C) .

-

Time: Typically 24–48 hours.

-

Monitoring: Check TLC every 12 hours. Look for the disappearance of the chalcone spot.

Step 4: Quench and Isolation

-

Concentrate the reaction mixture directly under reduced pressure (Rotavap).

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Ethyl Acetate / Petroleum Ether (gradient from 1:10 to 1:4).

-

Observation: The product is typically a white solid or colorless oil.

-

Step 5: Stereochemical Analysis Dissolve the purified product in HPLC-grade isopropanol/hexane.

-

Column: Daicel Chiralcel OD-H.

-

Mobile Phase: n-Hexane/i-PrOH (80:20).

-

Flow Rate: 0.8 mL/min.[2]

-

Detection: UV 254 nm.[2]

Data Summary: Expected Results

| Parameter | Standard Range | Optimization Target |

| Yield | 85% – 95% | >98% |

| Enantiomeric Excess (ee) | 80% – 90% | >95% |

| Catalyst Loading | 2 – 5 mol% | <0.5 mol% |

| Reaction Time | 24 – 72 h | <12 h |

Troubleshooting & Optimization Logic

When standard protocols fail (e.g., low yield or poor ee), use the following logic tree to diagnose and correct the synthesis.

Caption: Decision matrix for optimizing asymmetric Michael additions. Temperature and solvent polarity are the primary levers for stereocontrol.

Key Causality Insights

-

Solvent Effect: Non-polar solvents (Toluene, DCM) generally favor tighter ion-pairing between the catalyst and the nucleophile, often enhancing enantioselectivity compared to polar protic solvents (MeOH) which disrupt H-bonding networks.

-

Temperature: Lowering the temperature (e.g., to 0°C) reduces the conformational freedom of the transition state, typically increasing ee, though at the cost of reaction rate.

-

Concentration: High concentrations can lead to background (uncatalyzed) racemic reactions. If ee drops at high concentration, dilute the reaction.

References

-

Lin, N., et al. (2019).[3] "Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide." Catalysts, 10(1), 11.

-

Zhang, Z. W., et al. (2025).[3][5] "Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction." ResearchGate.[3]

-

Dixon, D. J., et al. (2013).[6] "Bifunctional Iminophosphorane Superbases Enable Highly Enantioselective Conjugate Additions." Journal of the American Chemical Society.[6]

-

RSC Publishing. (2025). "Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones." Organic & Biomolecular Chemistry.

-

ChemRxiv. (2025). "Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis." ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Reduction of Alkylidenemalononitriles using Sodium Borohydride (NaBH₄)

Executive Summary

This technical guide details the protocol for the chemoselective reduction of alkylidenemalononitriles to alkylmalononitriles using sodium borohydride (NaBH₄). This transformation is a critical tool in drug discovery, particularly for synthesizing pharmacophores containing the gem-dicyano motif, which serves as a bioisostere for carbonyls or as a precursor for heterocycles.

Unlike the reduction of conjugated ketones, where 1,2-addition often competes with 1,4-addition, alkylidenemalononitriles undergo exclusive 1,4-conjugate addition due to the potent electron-withdrawing nature of the vic-dicyano group. This protocol ensures the reduction of the alkene (

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the electronic causality of this reaction. Sodium borohydride is generally considered a nucleophilic reducing agent.[1]

The Chemoselectivity Logic

-

Substrate Activation: The alkylidenemalononitrile moiety possesses a highly electron-deficient

-carbon. The two cyano groups exert a strong inductive ( -

The Attack: The borohydride anion (

) acts as a soft nucleophile. It preferentially attacks the soft electrophilic center (the -

The Intermediate: Upon hydride delivery, a stabilized carbanion (malononitrile anion) is formed. This intermediate is resonance-stabilized by the two cyano groups.

-

Protonation: The reaction requires a protic solvent (typically ethanol or methanol). The solvent serves as the proton source to quench the carbanion, yielding the final alkylmalononitrile.

Reaction Pathway Diagram

Figure 1: The hydride attacks the beta-carbon, forming a resonance-stabilized anion which is subsequently protonated by the solvent.

Critical Parameters & Optimization

Success depends on controlling the reaction environment to favor the kinetic product while preventing side reactions like dimerization or nitrile hydrolysis.

Solvent Selection

The choice of solvent is binary: it must be protic. Aprotic solvents (THF, DCM) retard the reaction because they cannot effectively protonate the intermediate anion, often leading to polymerization or stalling.

| Parameter | Recommended | Rationale |

| Solvent | Ethanol (95%) or Methanol | Provides the proton source ( |

| Stoichiometry | 1.5 – 2.0 eq. NaBH₄ | Excess ensures rapid kinetics and accounts for reagent decomposition by the solvent. |

| Temperature | 0°C | Start cold to control exotherm and |

| Concentration | 0.1 M – 0.5 M | High dilution is unnecessary; moderate concentration aids stirring efficiency. |

Standard Operating Procedure (SOP)

Objective: Selective reduction of benzylidenemalononitrile (model substrate) to benzylmalononitrile.

Materials

-

Substrate: Alkylidenemalononitrile derivative (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH₄), granular or powder (1.5 equiv)

-

Solvent: Ethanol (absolute or 95%)

-

Quench: 1N HCl or Saturated

-

Workup: Ethyl Acetate, Brine,

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkylidenemalononitrile (10 mmol) in Ethanol (30 mL). Ensure complete dissolution; mild sonication may be used if necessary.

-

Cooling: Place the flask in an ice-water bath (0–5°C). Allow to equilibrate for 10 minutes.

-

Addition: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 5–10 minutes.

-

Note: Vigorous bubbling (

gas) will occur. Do not seal the system; use a bubbler or open septum to vent.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at room temperature (20–25°C) for 30–60 minutes.

-

Validation: Monitor by TLC (typically 20% EtOAc/Hexane). The starting material (usually yellow/colored) will disappear, leaving a colorless product spot.

-

-

Quenching: Cool the mixture back to 0°C. CAUTIOUSLY acidify with 1N HCl dropwise until pH

5–6.-

Safety: This destroys excess borohydride. Watch for foaming.

-

-

Workup:

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

-

Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate in vacuo to yield the crude alkylmalononitrile. Recrystallization (usually from Ethanol/Hexane) is preferred over chromatography for purification due to the polarity of the product.

Workflow Diagram

Figure 2: Operational sequence from dissolution to isolation.

Troubleshooting & Self-Validation

This protocol is a self-validating system. The physical changes in the reaction mixture provide immediate feedback.

| Observation | Diagnosis | Corrective Action |

| Color persists | Incomplete reduction | The conjugated starting material is colored (yellow/orange); the product is colorless. If color remains, add 0.5 eq more NaBH₄ and warm slightly (35°C). |

| Precipitation during reaction | Solubility limit reached | The intermediate salt may be less soluble. Add small amounts of MeOH or water to solubilize, or ensure vigorous stirring. |

| Low Yield | Product water solubility | Alkylmalononitriles are acidic ( |

| Gum/Oil formation | Polymerization | Reaction ran too long or too hot. Adhere strictly to 0°C addition and monitor TLC closely. |

Safety & Compliance

-

Hydrogen Evolution: The reaction generates

gas upon contact with protic solvents and during the acid quench. Perform in a fume hood away from ignition sources. -

Cyanide Risk: While the nitrile group is stable under these conditions, never use strong concentrated acids or high heat during workup, as hydrolysis could theoretically release HCN. Maintain pH 5–6 using dilute acids.

-

Reagent Handling: NaBH₄ is water-reactive and hygroscopic. Store in a desiccator.

References

-

Dunham, J. C., et al. "Selective Reduction of Alkylidenemalononitriles." Synthetic Communications, vol. 28, no. 12, 1998.

-

Cabello, J. A., et al. "Reduction of conjugated alkenes with sodium borohydride." Journal of Organic Chemistry, vol. 51, no. 10, 1986.

-

Moghaddam, F. M., et al. "Fast and efficient method for reduction of carbonyl compounds with NaBH4." Journal of the Brazilian Chemical Society, vol. 19, 2008.

-

Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4."

Sources

The Michael Addition of Malononitrile to Styrene Derivatives: A Comprehensive Guide for Researchers

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, known as the Michael addition, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides an in-depth technical guide on the Michael addition of malononitrile to styrene derivatives, a reaction of significant utility in the synthesis of valuable building blocks for pharmaceuticals and functional materials. The products of this reaction, γ-cyano carbonyl compounds and their analogues, are versatile intermediates due to the facile conversion of the nitrile groups into other functionalities.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, comparative analysis of catalytic systems, and detailed, field-proven experimental protocols.

Theoretical Framework: Mechanism and Rationale

The Michael addition of malononitrile to a styrene derivative, an α,β-unsaturated compound, is fundamentally a nucleophilic addition to an electrophilic alkene. The reaction is driven by the formation of a stable enolate intermediate and the subsequent creation of a new carbon-carbon single bond.[2]

The generally accepted mechanism proceeds through three key steps:

-

Deprotonation: A base removes an acidic proton from the methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Conjugate Addition: The malononitrile carbanion attacks the β-carbon of the activated alkene in the styrene derivative. This step is the core of the Michael addition and results in the formation of a new C-C bond and a new enolate intermediate.

-

Protonation: The resulting enolate is protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct and regenerating the catalyst.[2]

The reactivity of the styrene derivative as a Michael acceptor is crucial and is significantly enhanced by the presence of an electron-withdrawing group (EWG) conjugated with the double bond. This EWG polarizes the π-system, rendering the β-carbon electron-deficient and thus more susceptible to nucleophilic attack. Common activating groups in styrene derivatives for this reaction include benzoyl (in chalcones) and nitro groups (in β-nitrostyrenes).

Figure 1. Generalized mechanism of the base-catalyzed Michael addition of malononitrile to a styrene derivative.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and, in many cases, controlling stereoselectivity. Several catalytic systems have been successfully employed for the Michael addition of malononitrile to styrene derivatives.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic heavy metals. For the title reaction, bifunctional organocatalysts, which possess both a Brønsted base and a Brønsted acid or Lewis acid moiety, are particularly effective.

-

Bifunctional Amine-Thioureas/Squaramides: These catalysts activate the malononitrile through the basic amine functionality (e.g., a tertiary amine) and simultaneously activate the styrene derivative via hydrogen bonding with the thiourea or squaramide moiety.[3][4] This dual activation model is crucial for high reactivity and enantioselectivity. Rosin-derived bifunctional squaramides have shown excellent performance, affording high yields and enantioselectivities (up to 99% yield and 90% ee) with low catalyst loading (0.3 mol%).[1]

-

Cinchona Alkaloid-Based Catalysts: Derivatives of quinine and quinidine are widely used as organocatalysts. They can act as bifunctional catalysts where the tertiary amine acts as the base and other functionalities, such as a hydroxyl group, can activate the electrophile.[5] Simple combinations of quinine and a Lewis acid like Al(OiPr)₃ have also proven effective.[5][6]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an operationally simple and industrially viable method.[7] In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the malononitrile anion from an aqueous or solid phase to the organic phase containing the styrene derivative. This allows the reaction to proceed under heterogeneous conditions. Cinchona alkaloid-derived quaternary ammonium salts are often used to induce asymmetry. The reaction is typically carried out with an inorganic base, such as potassium carbonate, in a biphasic system.[7]

Solid-Supported Catalysts

The use of heterogeneous catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry.

-

KF/Al₂O₃: Alumina-supported potassium fluoride is an inexpensive and efficient solid base catalyst for various organic transformations, including Michael additions.[2][8] It provides a large surface area for the reaction and can be easily removed by filtration.[2] This system is particularly attractive for its ease of handling and environmental benefits.

The choice of the catalytic system will depend on the specific substrate, the desired outcome (racemic vs. enantioselective), and practical considerations such as cost and ease of work-up.

Experimental Protocols and Application Notes

This section provides detailed, step-by-step protocols for representative Michael addition reactions of malononitrile to styrene derivatives using different catalytic systems.

Asymmetric Organocatalysis: Rosin-Derived Squaramide Catalyzed Addition to Chalcones

This protocol is adapted from a highly efficient method for the asymmetric Michael addition of malononitrile to various trans-chalcones.[1]

Rationale: The rosin-derived bifunctional squaramide catalyst provides a chiral environment, leading to high enantioselectivity. The squaramide moiety activates the chalcone through hydrogen bonding, while the tertiary amine deprotonates the malononitrile. Dichloromethane is an effective solvent for this transformation.[1]

Figure 2. Experimental workflow for the asymmetric Michael addition of malononitrile to chalcones.

Step-by-Step Protocol:

-

Catalyst Solution Preparation: Prepare a stock solution of the rosin-derived squaramide catalyst V by dissolving 7.1 mg (0.012 mmol) in 20.0 mL of dichloromethane to obtain a 0.6 mmol/L solution.[1]

-

Reaction Setup: In a suitable reaction vessel, add 0.5 mL of the catalyst solution (containing 0.0003 mmol, 0.3 mol% of the catalyst). To this, add malononitrile (8 mg, 0.12 mmol) followed by the specific chalcone derivative (0.1 mmol).[1]

-

Reaction: Stir the resulting mixture at room temperature for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired γ-cyano carbonyl compound.[1]

Substrate Scope and Performance Data:

The electronic properties of substituents on the aromatic rings of the chalcone have been investigated.[1] The following table summarizes the results for a variety of substituted chalcones.

| Entry | R¹ (on Styrene Ring) | R² (on Benzoyl Ring) | Yield (%) | ee (%) |

| 1 | H | H | >99 | 90 |

| 2 | 4-Me | H | 97 | 86 |

| 3 | 4-OMe | H | 92 | 86 |

| 4 | 4-F | H | 94 | 90 |

| 5 | 4-Cl | H | 72 | 85 |

| 6 | 4-Br | H | 45 | 85 |

| 7 | H | 4-Me | 64 | 88 |

| 8 | H | 4-OMe | 76 | 80 |

| 9 | H | 4-F | >99 | 80 |

| 10 | H | 4-Cl | 57 | 80 |

Data extracted from Lin, N., et al. (2020). Catalysts, 10(1), 14.[1]

Causality behind Experimental Choices:

-

Low Catalyst Loading: The high efficiency of the bifunctional catalyst allows for a very low loading (0.3 mol%), which is economically and environmentally advantageous.[1]

-

Solvent Choice: Dichloromethane and chloroform were found to be the optimal solvents, providing a good balance of solubility for the reactants and catalyst, leading to high yields and enantioselectivities.[1]

-

Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

Phase-Transfer Catalysis: Generalized Protocol for Addition to Activated Styrenes

This generalized protocol is based on the principles of phase-transfer catalysis for Michael additions.[4][7]

Rationale: This method is suitable for scaling up and uses a simple inorganic base with a phase-transfer catalyst to facilitate the reaction between the two phases. A chiral phase-transfer catalyst can be employed for asymmetric synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the styrene derivative (1 equiv., 0.1 mmol) in a suitable organic solvent (e.g., toluene, 3 mL), add the phase-transfer catalyst (e.g., a Cinchona-based quaternary ammonium salt, 0.1 equiv., 0.01 mmol) and malononitrile (1.2-1.5 equiv.).[7]

-

Addition of Base: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃), or use the solid base directly.

-

Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C to room temperature) for the required time (typically several hours to days).[7] Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., toluene or ethyl acetate).[7] The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.[7]

Heterogeneous Catalysis: KF/Al₂O₃ Catalyzed Addition

This protocol describes a simple and environmentally friendly method using a solid-supported base.

Rationale: KF/Al₂O₃ is a readily available, inexpensive, and recyclable catalyst that promotes the Michael addition under mild conditions. The work-up is significantly simplified as the catalyst can be removed by filtration.[2][8]

Step-by-Step Protocol:

-

Catalyst Preparation/Activation (if necessary): Commercially available KF/Al₂O₃ can be used directly or prepared by impregnating alumina with an aqueous solution of KF followed by drying.

-

Reaction Setup: In a round-bottom flask, mix the styrene derivative (1 mmol), malononitrile (1.2 mmol), and KF/Al₂O₃ (e.g., 10-20 mol%) in a suitable solvent (e.g., acetonitrile or ethanol) or under solvent-free conditions.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, filter off the catalyst and wash it with the reaction solvent. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

The Michael addition of malononitrile to styrene derivatives is a robust and versatile reaction for the synthesis of highly functionalized molecules. The choice of catalytic system—organocatalysis, phase-transfer catalysis, or heterogeneous catalysis—can be tailored to the specific requirements of the synthesis, including the need for stereocontrol, scalability, and green chemistry principles. The development of more efficient and selective catalysts, particularly for less activated styrene derivatives, remains an active area of research. The protocols and data presented in this guide provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors.

References

-

Lin, N., Wei, Q. X., Jiang, L. H., Deng, Y. Q., Zhang, Z. W., & Chen, Q. (2020). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Catalysts, 10(1), 14. [Link]

-

Li, X., et al. (2009). Enantioselective Michael addition of malononitrile to chalcone catalyzed by simple quinine–Al(OiPr)3. Chemical Communications, (31), 4711-4713. [Link]

-

Raimondi, W., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3736. [Link]

-

Sahoo, J., & Sahoo, G. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Michael addition reaction of malononitrile 45. ResearchGate. [Link]

-

Wikipedia. (n.d.). Michael reaction. [Link]

-

Shaikh, A. C., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(37), 25949-25983. [Link]

-

Wang, J., et al. (2010). Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(iii) complex. Organic & Biomolecular Chemistry, 8(10), 2257-2265. [Link]

-

Request PDF. (n.d.). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. ResearchGate. [Link]

-

James, A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B, 1316-1323. [Link]

-

SciSpace. (n.d.). KF/Al2O3 as a highly efficient reagent for the synthesis of N-aryl derivatives of pyrimidine and purine nucleobases. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(iii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Note: Precision Alkylation of Malononitrile with 1-Bromoethylbenzene

Abstract

This application note details the protocol for the selective mono-alkylation of malononitrile with 1-bromoethylbenzene (α-methylbenzyl bromide) to synthesize (1-phenylethyl)malononitrile . Unlike primary benzyl halides, 1-bromoethylbenzene is a secondary benzylic halide, presenting specific challenges regarding steric hindrance, elimination (styrene formation), and competitive dialkylation. This guide provides a validated method using potassium carbonate (

Introduction & Strategic Analysis

The alkylation of active methylene compounds is a cornerstone of medicinal chemistry, providing access to functionalized scaffolds for CNS-active agents, agrochemicals, and heterocycle synthesis. The target transformation involves coupling the acidic methylene of malononitrile (

The "Secondary Benzylic" Challenge

While primary benzyl halides react rapidly via

-

Steric Hindrance: The

-methyl group retards the nucleophilic attack, requiring elevated temperatures or polar aprotic solvents to drive conversion. -

Elimination Risk: The secondary nature of the halide, combined with the stability of the conjugated styrene product, makes

elimination a competitive pathway, particularly with strong, bulky bases (e.g.,

Mechanistic Pathway

The reaction proceeds via an initial deprotonation of malononitrile to form a resonance-stabilized enolate. This nucleophile attacks the electrophile. Due to the stability of the benzylic carbocation, the mechanism lies on the

Critical Control Point: The resulting mono-alkylated product is more acidic than the starting malononitrile due to the inductive effect of the phenyl ring (though steric bulk may mitigate deprotonation speed). If the base concentration is too high or the malononitrile is the limiting reagent, a second deprotonation occurs, leading to dialkylation .

Reaction Scheme

Caption: Reaction pathway highlighting the competition between the desired SN2 substitution and side reactions (dialkylation/elimination).

Experimental Protocol

This protocol utilizes Acetonitrile (MeCN) as a polar aprotic solvent to enhance nucleophilicity while using Potassium Carbonate (

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Malononitrile | 66.06 | 2.0 | Nucleophile (Excess to prevent dialkylation) |

| 1-Bromoethylbenzene | 185.06 | 1.0 | Electrophile (Limiting Reagent) |

| Potassium Carbonate | 138.21 | 2.5 | Base (Anhydrous, finely ground) |

| Acetonitrile (MeCN) | - | - | Solvent (Dry) |

| Tetrabutylammonium bromide | 322.37 | 0.05 | Phase Transfer Catalyst (Optional) |

Equipment:

-

Three-neck round-bottom flask (equipped with reflux condenser, N2 inlet, and addition funnel).

-

Magnetic stirrer / Heating mantle.

-

Rotary evaporator.

Step-by-Step Procedure

Step 1: Enolate Formation

-

Charge the reaction flask with Malononitrile (20 mmol, 1.32 g) and anhydrous

(25 mmol, 3.45 g) . -

Add Acetonitrile (30 mL) .

-

Optional: Add TBAB (1 mmol, 322 mg) to accelerate the reaction via solid-liquid phase transfer.

-

Stir vigorously at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow/orange, indicating enolate formation.

Step 2: Controlled Addition

-

Dissolve 1-Bromoethylbenzene (10 mmol, 1.85 g, ~1.36 mL) in Acetonitrile (5 mL) .

-

Load this solution into the addition funnel.

-

Heat the reaction mixture to 50–60°C . Note: Do not reflux vigorously yet; moderate heat favors substitution over elimination.

-

Add the bromide solution dropwise over 30–45 minutes .

-

Rationale: Slow addition keeps the concentration of electrophile low relative to the malononitrile enolate, suppressing dialkylation.

-

Step 3: Reaction & Monitoring

-

After addition, increase temperature to reflux (approx. 80°C) and stir for 4–6 hours .

-

QC Check: Monitor by TLC (Hexane:EtOAc 8:2).

-

Starting Material (Bromide): High

.[1] -

Product: Lower

than bromide, distinct spot. -

Styrene (Side product): Very high

(non-polar).

-

-

If starting bromide persists after 6 hours, add an additional 0.5 equiv of

and continue heating.

Step 4: Workup

-

Cool the mixture to RT and filter off the solid salts (

, excess -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 30 mL) to remove excess malononitrile.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

Step 5: Purification

-

Distillation: The product can be purified by vacuum distillation (approx. 130–140°C at 2 mmHg), but this risks thermal degradation.

-

Column Chromatography (Recommended): Silica gel (100–200 mesh).

-

Eluent: Gradient of Hexane

5% EtOAc/Hexane. -

The excess malononitrile (if any remains) is much more polar and will elute later or be washed out during workup.

-

The dialkylated byproduct is less polar than the mono-product and will elute earlier.

-

Workflow Visualization

Caption: Operational workflow for the synthesis of (1-phenylethyl)malononitrile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to steric hindrance.[2] | Add catalytic TBAB or NaI (Finkelstein condition) to generate the more reactive iodide in situ. |

| High Dialkylation | High local concentration of electrophile. | Increase Malononitrile equivalents (to 3.0 eq) or slow down the addition rate of the bromide. |

| Styrene Formation | Temperature too high or base too strong. | Lower reaction temperature to 50°C; ensure base is |

| Emulsion in Workup | Presence of fine carbonate salts. | Ensure thorough filtration before aqueous workup; use Brine to break emulsions. |

Safety Considerations

-

Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. It can release cyanide upon metabolism or strong heating. Handle in a fume hood.

-

1-Bromoethylbenzene: Lachrymator and skin irritant.

-

Waste: Aqueous waste contains cyanide derivatives; dispose of in designated hazardous waste streams (oxidizing treatment recommended).

References

-

Diez-Barra, E., et al. (1991).[2] Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1.

-

Sammelson, R. E., et al. (2008).[3] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis.

-

National Institute of Standards and Technology (NIST). Benzene, (1-bromoethyl)- Data. NIST WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Malononitrile Alkylation Reactions

Welcome to the technical support center for malononitrile alkylation. This guide is designed for researchers, chemists, and drug development professionals who utilize malononitrile as a key building block and encounter challenges with regioselectivity. Here, we will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your syntheses effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of malononitrile's reactivity. Understanding these principles is the first step toward mastering its alkylation.

Q1: Why is regioselectivity a primary concern in malononitrile alkylation?

A1: The core issue lies in the fact that deprotonation of malononitrile generates an ambident nucleophile . The resulting anion has electron density on both the central carbon atom and the nitrogen atoms of the nitrile groups. This dual reactivity allows it to attack an electrophile at two distinct sites, leading to either the desired C-alkylated product or the undesired N-alkylated (ketenimine) product, which is often unstable and can lead to complex reaction mixtures. Controlling which site attacks the electrophile is the key to a successful and high-yielding reaction.

Q2: What is the primary chemical principle used to predict the reaction site?

A2: The Hard and Soft Acids and Bases (HSAB) principle is the most effective framework for predicting and controlling regioselectivity.[1][2] In the malononitrile anion:

-

The carbon center is considered a soft nucleophile . It is more polarizable and will preferentially react with soft electrophiles.

-

The nitrogen atoms are considered hard nucleophiles . They are less polarizable, more electronegative, and will preferentially react with hard electrophiles.[1][2]

Therefore, matching the "hardness" or "softness" of your electrophile to the desired reaction site is a fundamental strategy. For instance, alkyl halides, which are classic soft electrophiles, are expected to favor C-alkylation under appropriate conditions.

Q3: How does the choice of base impact the regioselectivity of the reaction?

A3: The base does more than just deprotonate the malononitrile; its counterion plays a crucial role in directing the alkylation. The nature of the cation can influence the aggregation state of the anion and its solvation shell.[3]

-

Large, "soft" cations like potassium (K⁺) or cesium (Cs⁺) from bases like K₂CO₃ or Cs₂CO₃ tend to form looser ion pairs with the malononitrile anion. This leaves the soft carbon center more accessible, generally favoring C-alkylation .

-

Small, "hard" cations like lithium (Li⁺) or magnesium (Mg²⁺) form tighter ion pairs.[3] These hard cations may coordinate more strongly to the hard nitrogen atoms, potentially increasing the likelihood of N-alkylation , especially if other conditions favor it.

Q4: What is the role of the solvent in controlling C- vs. N-alkylation?

A4: The solvent significantly influences the reactivity of the nucleophile by solvating both the cation and the anion.[4]

-

Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) are generally preferred for C-alkylation.[5] They are effective at solvating the cation, leaving a "naked" and highly reactive malononitrile anion where the more nucleophilic carbon atom can react.[4]

-

Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nitrogen end of the nucleophile.[4] This solvation can hinder reaction at the nitrogen site, but it also solvates the carbanion, reducing its overall reactivity. The outcome in protic solvents can be less predictable and is often disfavored.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Problem 1: My reaction yields a mixture of C- and N-alkylated products, with low selectivity for the desired C-alkylation.

-

Underlying Cause: This is the classic regioselectivity problem. The reaction conditions are not sufficiently biased to favor attack from the soft carbon center. This can be due to the electrophile's nature, the base's counterion, the solvent, or a combination thereof.

-

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Poor C-Alkylation Selectivity.

Problem 2: I am observing significant amounts of dialkylated product, even when using only one equivalent of the electrophile.

-

Underlying Cause: The mono-alkylated product, R-CH(CN)₂, is still acidic and can be deprotonated by the base present in the reaction mixture. The resulting anion then reacts with a second molecule of the electrophile. This is especially problematic if the initial deprotonation of malononitrile is not fast and complete before the electrophile is added.

-

Solutions:

-

Control Stoichiometry and Addition Order: Add the base to the malononitrile first and allow sufficient time for deprotonation to complete before the slow, dropwise addition of the electrophile. This ensures the electrophile is more likely to encounter the malononitrile anion rather than the mono-alkylated anion.

-

Use a Milder Base: A very strong base (like NaH) can more easily deprotonate the less acidic mono-alkylated product. Switching to a weaker base, such as potassium carbonate (K₂CO₃), can often mitigate this side reaction.[6]

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can slow down the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.

-

Problem 3: The reaction is sluggish, and I have a low yield of any product with significant starting material remaining.

-

Underlying Cause: This points to insufficient reactivity in the system. The cause could be an insufficiently strong base, a poorly chosen solvent, an unreactive electrophile, or low-quality reagents.

-

Solutions:

-

Check Reagent Purity: Malononitrile can degrade or polymerize over time.[7][8] Ensure its purity, potentially by distillation (with caution) or recrystallization before use.[7] Ensure your solvent is anhydrous, as water can quench the anion.

-

Increase Base Strength: If you are using a weak base like K₂CO₃, consider moving to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Change Solvent: If you are in a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction by better solvating the counterion and increasing the nucleophilicity of the anion.[5]

-

Activate the Electrophile: If using an alkyl chloride, converting it to the corresponding iodide (e.g., via a Finkelstein reaction) will make it a much better leaving group and a softer, more reactive electrophile.

-

Part 3: Data Summary & Recommended Protocols

Table 1: Influence of Reaction Parameters on Regioselectivity

This table summarizes the general trends discussed above. Note that these are guiding principles, and the optimal conditions will be specific to the substrate and electrophile.

| Parameter | Condition Favoring C-Alkylation (Soft Site) | Condition Favoring N-Alkylation (Hard Site) | Rationale |

| Electrophile | Soft (e.g., R-I, R-Br, Allylic Halides) | Hard (e.g., R-OTs, Me₂SO₄, Acyl Chlorides) | HSAB Principle: Soft-soft and hard-hard interactions are favored.[1] |

| Base Counterion | Large, polarizable (K⁺, Cs⁺) | Small, high charge density (Li⁺, Mg²⁺) | Harder cations associate more with the hard N-center.[3] |

| Solvent | Polar Aprotic (DMF, DMSO, CH₃CN) | Less common, but may be forced in some systems | Polar aprotic solvents create "naked," highly reactive anions.[4] |

| Temperature | Lower Temperatures | Higher Temperatures | Lower temperatures often increase selectivity by favoring the kinetic product (often C-alkylation). |

Experimental Protocol: General Procedure for Selective C-Alkylation

This protocol provides a robust starting point for the mono-C-alkylation of malononitrile with a reactive alkyl halide.

Safety Notice: Malononitrile is highly toxic and can be metabolized to cyanide.[7] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dimethylformamide (DMF, 5 mL per mmol of malononitrile).

-

Add finely ground potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Add malononitrile (1.0 equivalent).

-

-

Deprotonation:

-

Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes to allow for the formation of the potassium salt.

-

-

Alkylation:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add the electrophile solution dropwise to the stirring suspension over 20-30 minutes. A slow addition is crucial to prevent dialkylation.

-

-

Reaction Monitoring & Workup:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting malononitrile.

-

Quench the reaction by pouring it into a separatory funnel containing cold water (3x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification & Validation:

-

Purify the crude product by flash column chromatography on silica gel.

-

Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The C-alkylated product will show a characteristic CH proton signal, while the N-alkylated product (ketenimine) would have a very different spectral signature.

-

Mechanism Visualization

The following diagram illustrates the key equilibrium and competing reaction pathways in malononitrile alkylation.

Caption: Competing C- vs. N-alkylation pathways of the ambident malononitrile anion.

References

-

Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285. [Link]

-

Al-Matarneh, M. A., Al-Adhami, H. A., Al-Qtaitat, A. I., & Ghaedi, M. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 14(1), 1-20. [Link]

-

Chemistry Notes. (2022). Ambident nucleophile: Definition, easy examples. [Link]

-

Förster, S., Tverskoy, O., & Helmchen, G. (2008). Malononitrile as Acylanion Equivalent. Synlett, 2008(18), 2803-2806. [Link]

-

On the Reaction of Malononitrile with Acetylacetone. (2009). Russian Journal of General Chemistry, 79, 1453–1456. [Link]

-

Ushijima, S., et al. (1982). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

E-Content, Maharaja College, Ara. (2020). Ambident nucleophile and regioselectivity. [Link]

-

Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

-

Wikipedia. (n.d.). Malononitrile. [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (1930). Malononitrile. Organic Syntheses, 10, 66. [Link]

-

Dyachenko, I. V., et al. (2022). Alkylation of Malononitrile and its Dimer with α-Bromketones. Chemistry of Heterocyclic Compounds, 58, 386-392. [Link]

-

Fiveable. (n.d.). Ambident Nucleophiles Definition. [Link]

- Google Patents. (2002). US6353126B1 - Process for the production of malononitrile.

-

Kandri Rodi, Y., et al. (2011). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal de la Société Chimique de Tunisie, 13, 21-25. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

-

Surrey, A. R. (1947). Malononitrile. Organic Syntheses, 25, 63. [Link]

-

Maharaja College, Ara. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

-

National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem Compound Database. [Link]

-

Sharma, P., et al. (2020). Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones. RSC Advances, 10(28), 16482-16490. [Link]

-

American Chemical Society. (2026). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. [Link]

-

Zhou, J., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(41), 5621-5624. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. US6353126B1 - Process for the production of malononitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the Determination of Absolute Configuration in β-Chiral Nitriles

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This is particularly true for β-chiral nitriles, a structural motif present in numerous pharmaceuticals and biologically active compounds. The unique electronic nature and linear geometry of the nitrile group, however, can present distinct challenges to conventional stereochemical analysis. This guide provides an in-depth comparison of the primary methodologies for determining the absolute configuration of β-chiral nitriles, offering field-proven insights and supporting experimental context to inform your analytical strategy.

The Crucial Role of Absolute Configuration

The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, such as biological receptors and enzymes. Consequently, enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. A robust and reliable determination of the absolute configuration is therefore not merely an analytical exercise but a cornerstone of safe and effective drug development.

A Comparative Overview of Key Methodologies

There is no single, universally applicable technique for the determination of absolute configuration. The optimal choice depends on the nature of the analyte, sample availability, and the instrumentation at hand. Here, we compare the most powerful and widely used methods, with a specific focus on their application to β-chiral nitriles.

| Method | Principle | Sample Requirements | Strengths | Limitations for β-Chiral Nitriles |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous, direct determination of absolute configuration. | Obtaining suitable crystals of nitriles can be challenging. May not reflect the solution-phase conformation. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-10 mg of sample in solution. | Applicable to a wide range of molecules in solution, no derivatization needed. Rich in structural information.[1] | The nitrile stretching vibration is often in a crowded region of the IR spectrum, potentially complicating analysis. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Sample in solution, requires a chromophore near the stereocenter. | Highly sensitive, requires small amounts of sample. | The nitrile group itself is a weak chromophore, often necessitating the presence of another chromophore for a strong signal. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR signals. | 1-5 mg of sample, requires a suitable chiral auxiliary. | Widely accessible, provides detailed structural information. | Requires chemical modification, which can be challenging for nitriles. The linear nature of the CN group can position the chiral center far from the reporter nuclei. |

| Chemical Correlation | Chemical transformation of the analyte to a compound of known absolute configuration. | Sufficient material for chemical reactions, a known reference compound. | Reliable and conceptually straightforward. | Requires a suitable and stereochemically unambiguous reaction pathway. May be time-consuming. |

In-Depth Analysis of Methodologies

X-Ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a molecule in the solid state.[2]

Causality Behind Experimental Choices: The primary challenge lies in obtaining a high-quality single crystal of the β-chiral nitrile. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. For molecules that are liquids or oils at room temperature, in-situ cryo-crystallization can be a powerful alternative.

Self-Validating System: The quality of the crystal structure is assessed by various crystallographic parameters, such as the R-factor and the Flack parameter, which provides a high degree of confidence in the assigned configuration.

Experimental Workflow:

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of a molecule in solution.[1][3] The experimental VCD spectrum is then compared to the computationally predicted spectrum for a given enantiomer to assign the absolute configuration.

Causality Behind Experimental Choices: The choice of solvent is crucial to avoid interfering absorptions. Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio. Computational modeling, typically using Density Functional Theory (DFT), is an integral part of the process, and the choice of basis set can influence the accuracy of the predicted spectrum.

Self-Validating System: The agreement between the experimental and calculated infrared (IR) spectra serves as a validation for the computational model used. A good correlation between the experimental and calculated VCD spectra for one enantiomer, and an anti-correlation for the other, provides a high degree of confidence in the assignment.

Experimental Protocol: VCD Analysis

-

Sample Preparation: Dissolve 5-10 mg of the enantiomerically enriched β-chiral nitrile in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.

-

Data Acquisition: Record the VCD and IR spectra of the sample in a VCD spectrometer.

-

Computational Modeling:

-

Perform a conformational search for the β-chiral nitrile to identify all low-energy conformers.

-

For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP/6-31G(d)).

-

Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted VCD spectrum for one enantiomer.

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The enantiomer whose calculated spectrum matches the experimental spectrum is the correct absolute configuration.

NMR Spectroscopy: Leveraging Diastereomeric Non-equivalence

NMR spectroscopy, a ubiquitous tool in chemical analysis, can be used to determine absolute configuration by converting the enantiomeric pair into diastereomers through reaction with a chiral derivatizing agent (CDA).[4] The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration.

Causality Behind Experimental Choices: The choice of CDA is critical. For β-chiral nitriles, which lack a readily derivatizable functional group like an alcohol or amine, a common strategy is to first reduce the nitrile to a primary amine or hydrolyze it to a carboxylic acid. These derivatives can then be treated with a standard CDA, such as Mosher's acid, to form diastereomeric amides or esters.

Self-Validating System: The consistency of the Δδ values across multiple protons in the molecule provides a self-validating framework. A clear and consistent pattern of positive and negative Δδ values on either side of the stereocenter, as predicted by the Mosher's method model, lends high confidence to the assignment.

Experimental Workflow: NMR Analysis via Chemical Derivatization

Caption: Workflow for NMR-based determination of absolute configuration.

Experimental Protocol: Modified Mosher's Method for a β-Chiral Nitrile (via reduction)

-

Reduction of the Nitrile: Reduce the β-chiral nitrile (e.g., with LiAlH₄ or H₂/Raney Ni) to the corresponding β-chiral primary amine. Purify the amine.

-

Derivatization:

-

Divide the amine into two portions.

-

React one portion with (R)-Mosher's acid chloride and the other with (S)-Mosher's acid chloride to form the respective diastereomeric amides.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both diastereomeric amides.

-

Assign the proton signals for each diastereomer.

-

Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.

-

-

Configuration Assignment: Compare the signs of the Δδ values with the established model for Mosher's amides to determine the absolute configuration of the amine, and thus, the original nitrile.

Chemical Correlation: A Classic and Reliable Approach

Chemical correlation involves converting the β-chiral nitrile into a compound whose absolute configuration has been previously established.[5] This method is highly reliable, provided the chemical transformations proceed with known and predictable stereochemical outcomes.

Causality Behind Experimental Choices: The choice of reaction sequence is paramount. The reactions must not affect the stereocenter, or if they do, the stereochemical outcome (retention or inversion) must be well-understood and unambiguous. For a β-chiral nitrile, common transformations include:

-

Hydrolysis to the corresponding β-chiral carboxylic acid.[6]

-

Reduction to the corresponding β-chiral primary amine.[6]

-

Conversion to a β-chiral alcohol via reduction of the corresponding carboxylic acid.

Self-Validating System: The reliability of this method is contingent on the established stereochemical course of the chosen reactions. Citing literature precedents for similar transformations on analogous substrates is crucial for validating the stereochemical assignment.

Experimental Workflow: Chemical Correlation

Caption: Workflow for determination of absolute configuration by chemical correlation.

Conclusion: An Integrated Approach

The determination of the absolute configuration of β-chiral nitriles often requires a multi-faceted approach. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a significant bottleneck. VCD and ECD offer powerful solution-state alternatives, though the spectroscopic properties of the nitrile group can pose challenges. NMR methods, particularly after chemical derivatization, are widely accessible and reliable. Chemical correlation provides a robust, classical approach that leverages the vast body of stereochemical knowledge in organic chemistry.

For the practicing scientist, the most effective strategy often involves the judicious combination of two or more of these techniques. For example, a preliminary assignment by VCD can be corroborated by chemical correlation to a known compound. By understanding the principles, strengths, and limitations of each method, researchers can confidently and accurately elucidate the three-dimensional world of these important chiral molecules.

References

-

Biotools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 16). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

-

JASCO. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Photochemical Synthesis of Nitriles from Alcohols. Retrieved from [Link]

-

PubMed Central (PMC). (2017, May 16). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of diastereomeric derivative of (RS)‐Bac (1) and CDA (2);... Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Wolf, C., et al. (2024). Optical Enantiodifferentiation of Chiral Nitriles. Organic Letters. Retrieved from [Link]

Sources

- 1. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (1-Phenylethyl)malononitrile

[1]

Executive Summary

(1-Phenylethyl)malononitrile (and its related derivatives like 2-(1-phenylethylidene)malononitrile) presents a dual-hazard profile: acute toxicity associated with the nitrile (-CN) functionality and chemical reactivity typical of activated methylene compounds.[1]

Improper disposal of this compound into acidic waste streams can generate lethal Hydrogen Cyanide (HCN) gas. This guide mandates a Segregated Organic Cyanide waste stream and prohibits standard "organic solvent" commingling.

Part 1: Chemical Intelligence & Hazard Profile

Effective safety relies on understanding the molecule's behavior, not just its name.

Identification & Properties

The specific isomer or derivative (saturated vs. unsaturated) shares the core malononitrile hazard profile.

| Parameter | Data | Operational Implication |

| Chemical Name | (1-Phenylethyl)malononitrile | Target compound.[1][2][3] |

| Related CAS | 51084-12-9 (Saturated)5447-87-0 (Unsaturated analog) | Verify specific bottle label; protocols apply to both.[1] |

| Functional Group | High Toxicity. Metabolic liberation of cyanide.[1] | |

| pKa (approx) | ~11 (Acidic proton) | Soluble in basic aqueous solutions; forms carbanions. |

| Physical State | Solid (typically off-white powder) | Dust inhalation risk.[1] |

| Incompatibility | ACIDS , Strong Oxidizers, Reducing Agents | CRITICAL: Contact with strong acid liberates HCN.[3] |

The Mechanism of Hazard (Why we segregate)

Unlike simple organic solvents, malononitriles possess two nitrile groups flanking a central carbon.

-

Acid Risk: While less labile than inorganic cyanides (like NaCN), strong acidic conditions can hydrolyze the nitrile group, releasing HCN gas.

-

Metabolic Risk: If absorbed through the skin (dermal) or inhaled, the body metabolizes the nitrile moiety into cyanide ions (

), inhibiting cytochrome c oxidase and halting cellular respiration.

Part 2: Pre-Disposal Logistics & Safety[4]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic nitriles due to rapid permeation.

-

Hand Protection: Double-gloving is mandatory. [1]

-

Inner Layer: 4 mil Nitrile (inspection).

-

Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) for spill cleanup.[1]

-

-

Respiratory: Work inside a certified fume hood. If handling bulk powder outside a hood, N95 is insufficient; use a P100 HEPA cartridge with organic vapor relief.

-

Eye/Face: Chemical splash goggles.

Waste Container Setup

Do NOT pour this chemical into the "General Organic Waste" carboy.

-

Select Container: Amber glass or High-Density Polyethylene (HDPE).

-

Labeling: Must be explicit.

-

pH Control: Ensure the waste container is pH neutral or slightly basic (pH 8-10). You may add a small amount of 1M NaOH to the waste container to prevent accidental acidification, acting as a buffer.

Part 3: Disposal Workflow

The following flowchart dictates the decision-making process for disposing of (1-Phenylethyl)malononitrile.

Figure 1: Decision matrix for the segregation and packaging of malononitrile waste. Note the critical pH check step.

Step-by-Step Protocol

Scenario A: Disposing of Pure Solid (Old Reagent)

-

Do not dissolve. Keep the substance in its solid state to minimize volume and splash risk.

-

Place the original container (if compatible) inside a clear plastic secondary bag (Ziploc style).

-

If the original container is compromised, transfer the solid into a wide-mouth HDPE jar.

-

Label as "Solid Waste: Toxic Organic Nitrile - (1-Phenylethyl)malononitrile" .[1]

-

Mark for "Lab Pack" incineration.

Scenario B: Disposing of Reaction Mixtures (Liquids)

-

pH Check: Dip a pH strip into the solution.

-

If Acidic (pH < 7): Slowly add 1M NaOH or saturated Sodium Bicarbonate (

) until pH is 8-9.[1] This prevents HCN formation in the waste stream.

-

-

Solvent Verification: Ensure the solvent is not an oxidizer (e.g., do not mix with peroxide-forming wastes).

-

Transfer: Pour into the designated "Organic Nitriles" waste bottle.

-

Triple Rinse: Rinse the reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same nitrile waste bottle. Do not put rinsate down the drain.

Part 4: Emergency Procedures & Spill Management

Self-Validating Safety: A spill kit is useless if you don't know what's in it.[1] Ensure your lab has a "Cyanide/Nitrile" specific response capability.

Minor Spill (< 10 mL or < 5 g)[1]

-

Alert: Notify nearby personnel.

-

PPE: Don double nitrile gloves, goggles, and lab coat.

-

Absorb:

-

Liquids: Use a specialized absorbent pad or vermiculite. Do not use paper towels (they increase surface area for evaporation).

-

Solids: Cover with wet paper towels (to prevent dust) and scoop into a container.

-

-

Decontaminate: Wash the surface with a 1% Sodium Hydroxide (NaOH) solution, followed by water. Collect all wipes as hazardous waste.

Major Spill (> 100 mL or > 10 g)[1]

-

Evacuate: Clear the lab immediately.

-

Isolate: Close doors to contain vapors.

-

Call EHS: Do not attempt cleanup alone. Professional HazMat response is required for bulk nitrile spills due to the inhalation risk.

Part 5: Regulatory & Compliance

Waste Classification (RCRA)

While (1-Phenylethyl)malononitrile may not have a specific "P" or "U" list code (unlike Malononitrile, RCRA U149), it must be treated as a Characteristic Hazardous Waste :

-

Reactivity (D003): Potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.

-

Toxicity: Due to the nitrile functionality.[6]

Disposal Destination

The only acceptable final disposal method is High-Temperature Incineration by a licensed hazardous waste contractor.

-

Do NOT use chemical destruction (bleach oxidation) in the lab. This reaction is exothermic and can produce toxic chlorinated byproducts (e.g., cyanogen chloride) if not perfectly controlled.

-

Do NOT sewer.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

-

PubChem. (n.d.). Malononitrile (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Cyanides (as CN).[3][8] United States Department of Labor. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Cyanides. [Link][1]

Sources

- 1. 2-(1-PHENYLETHYLIDENE)MALONONITRILE | 5447-87-0 [chemicalbook.com]

- 2. angenesci.com [angenesci.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. restoredcdc.org [restoredcdc.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.